molecular formula C6H14NO5P B14618397 Phosphonic acid, (1-nitroethyl)-, diethyl ester CAS No. 60593-26-2

Phosphonic acid, (1-nitroethyl)-, diethyl ester

Cat. No.: B14618397
CAS No.: 60593-26-2
M. Wt: 211.15 g/mol
InChI Key: QRLMJVRWYNUMLN-UHFFFAOYSA-N
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Description

Phosphonic acid, (1-nitroethyl)-, diethyl ester is an organophosphorus compound with the molecular formula C6H14NO5P. This compound contains a phosphonic acid group, a nitroethyl group, and two ethyl ester groups. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, (1-nitroethyl)-, diethyl ester typically involves the reaction of diethyl phosphite with a nitroalkane under basic conditions. The reaction can be represented as follows:

(C2H5O)2P(O)H+CH3CH(NO2)(C2H5O)2P(O)CH2CH(NO2)\text{(C2H5O)2P(O)H} + \text{CH3CH(NO2)} \rightarrow \text{(C2H5O)2P(O)CH2CH(NO2)} (C2H5O)2P(O)H+CH3CH(NO2)→(C2H5O)2P(O)CH2CH(NO2)

This reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the nucleophilic attack of the diethyl phosphite on the nitroalkane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, (1-nitroethyl)-, diethyl ester undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phosphonic acid esters.

Scientific Research Applications

Phosphonic acid, (1-nitroethyl)-, diethyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.

    Medicine: Explored for its potential use in drug development and as a prodrug.

    Industry: Used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of phosphonic acid, (1-nitroethyl)-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the phosphonic acid group can form strong interactions with metal ions and other biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Phosphonic acid, (1-nitroethyl)-, diethyl ester can be compared with other similar compounds such as:

  • Phosphonic acid, (1-nitroethyl)-, dimethyl ester
  • Phosphonic acid, (1-nitroethyl)-, dipropyl ester
  • Phosphonic acid, (1-nitroethyl)-, dibutyl ester

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications.

Properties

CAS No.

60593-26-2

Molecular Formula

C6H14NO5P

Molecular Weight

211.15 g/mol

IUPAC Name

1-diethoxyphosphoryl-1-nitroethane

InChI

InChI=1S/C6H14NO5P/c1-4-11-13(10,12-5-2)6(3)7(8)9/h6H,4-5H2,1-3H3

InChI Key

QRLMJVRWYNUMLN-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C)[N+](=O)[O-])OCC

Origin of Product

United States

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